Welcome to the BenchChem Online Store!
molecular formula C5H2Cl2IN B1321507 2,3-Dichloro-5-iodopyridine CAS No. 97966-01-3

2,3-Dichloro-5-iodopyridine

Cat. No. B1321507
M. Wt: 273.88 g/mol
InChI Key: XSHFSZAXOOQKQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04517368

Procedure details

A 50 ml 3-necked round bottom flask, equipped with a thermometer, a reflux condenser topped with a N2 inlet, a stopper and a magnetic stirrer, was charged with 3.50 g (0.0137 mole) of 3-chloro-5-iodo-2-pyridinol, from STEP 1 above, 3.00 g (0.0144 mole) of phosphorus pentachloride and 5-10 ml of phosphorus oxychloride. The reaction mixture was heated to reflux and the solid dissolved resulting in a golden brown solution. The reaction mixture was stirred under N2 at reflux for 4 hours and then cooled to room temperature. The reaction mixture was poured into crushed ice and allowed to stand for about 1 hour. A tan precipitate, which was shown to be product and unreacted starting material, formed and was isolated by filtration and washed with pentane. The aqueous layer was also washed with pentane. The combined organic layers were washed with deionized water and saturated NaCl, dried over anhydrous MgSO4, filtered and evaporated to dryness to give 0.4 g of a dark oil that crystallized upon standing.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
7.5 (± 2.5) mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3](O)=[N:4][CH:5]=[C:6]([I:8])[CH:7]=1.P(Cl)(Cl)(Cl)(Cl)[Cl:11].P(Cl)(Cl)(Cl)=O>>[Cl:11][C:3]1[C:2]([Cl:1])=[CH:7][C:6]([I:8])=[CH:5][N:4]=1

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
ClC=1C(=NC=C(C1)I)O
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Step Three
Name
Quantity
7.5 (± 2.5) mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred under N2
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 50 ml 3-necked round bottom flask, equipped with a thermometer, a reflux condenser
CUSTOM
Type
CUSTOM
Details
topped with a N2 inlet
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
DISSOLUTION
Type
DISSOLUTION
Details
the solid dissolved
CUSTOM
Type
CUSTOM
Details
resulting in a golden brown solution
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 hours
Duration
4 h
ADDITION
Type
ADDITION
Details
The reaction mixture was poured
CUSTOM
Type
CUSTOM
Details
into crushed ice
CUSTOM
Type
CUSTOM
Details
formed
CUSTOM
Type
CUSTOM
Details
was isolated by filtration
WASH
Type
WASH
Details
washed with pentane
WASH
Type
WASH
Details
The aqueous layer was also washed with pentane
WASH
Type
WASH
Details
The combined organic layers were washed with deionized water and saturated NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=NC=C(C=C1Cl)I
Measurements
Type Value Analysis
AMOUNT: MASS 0.4 g
YIELD: CALCULATEDPERCENTYIELD 10.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.